molecular formula C19H21IO10 B14099183 methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-iodophenoxy)oxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-iodophenoxy)oxane-2-carboxylate

Cat. No.: B14099183
M. Wt: 536.3 g/mol
InChI Key: RSFYKESPVIYVMT-YTGMWSOZSA-N
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Description

Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-iodophenoxy)oxane-2-carboxylate is a complex acetylated glucuronide derivative characterized by a triacetylated oxane (pyranose) core substituted with a 4-iodophenoxy group at the C6 position. Such compounds are often explored in medicinal chemistry as prodrugs or enzyme-targeting molecules due to their stability and tailored substituent interactions .

Properties

Molecular Formula

C19H21IO10

Molecular Weight

536.3 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-iodophenoxy)oxane-2-carboxylate

InChI

InChI=1S/C19H21IO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1

InChI Key

RSFYKESPVIYVMT-YTGMWSOZSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)I)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)I)C(=O)OC)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Weight (g/mol) LogP PSA (Ų) Key Features
Target: Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-iodophenoxy)oxane-2-carboxylate 4-Iodophenoxy (C6) ~544* ~0.58† 149.96 High lipophilicity (acetyl groups); iodine enhances steric bulk and reactivity .
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxane-2-carboxylate 4-Formyl-2-methoxyphenoxy (C6) 468.41 0.579 149.96 Aldehyde group introduces electrophilicity; methoxy enhances solubility .
Methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate Bromo (C6) 413.18 N/A N/A Smaller substituent (Br vs. I); potential for nucleophilic substitution .
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylate 4-Nitrophenoxy (C6) 403.28 N/A 180.10 Deacetylated, polar (hydroxyls); nitro group enhances electron-withdrawing effects .
p-Cresol glucuronide 4-Methylphenoxy (C6) 339.29 N/A 148.34 Non-acetylated; simpler structure with higher solubility .
Androsterone β-D-glucuronide triacetate methyl ester Steroid moiety (C6) ~800* N/A N/A Acetylation improves membrane permeability; steroid enhances receptor binding .

*Estimated based on analogous structures. †Derived from structurally similar compound in .

Key Comparisons

Substituent Effects: Halogenated Derivatives: The 4-iodophenoxy group in the target compound provides greater steric bulk and polarizability compared to bromo () or nitro () analogs. Iodine’s higher atomic radius may enhance van der Waals interactions in biological systems, while its lower electronegativity (vs. Br or NO₂) reduces electron-withdrawing effects. Phenoxy vs.

Acetylation Impact :

  • Acetylated derivatives (target, ) exhibit higher logP values (~0.58) than deacetylated analogs (e.g., p-cresol glucuronide: PSA 148.34, ), favoring passive diffusion across membranes. However, acetylation reduces hydrogen-bonding capacity, as seen in lower PSA (149.96 vs. 180.10 in nitro analog, ).

Biological Relevance: Prodrug Potential: Acetylation protects hydroxyl groups from premature metabolism, as seen in steroid glucuronides (). The iodine substituent may confer radio-opacity or serve as a leaving group in targeted drug delivery. Enzyme Interactions: The 4-nitrophenoxy analog () is a common chromogenic substrate for β-glucuronidases due to its nitro group’s absorbance properties, whereas the iodine substituent might inhibit enzymes via heavy-atom effects.

Preparation Methods

Glucose-Derived Oxane Intermediate

The oxane ring is constructed from methyl α-D-glucopyranoside, where the C6 hydroxyl is selectively activated for subsequent substitution. Protection of C2, C3, and C4 hydroxyls as acetyl groups is achieved using acetic anhydride in pyridine, yielding methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside. Stereochemical integrity is preserved by maintaining low temperatures (0–5°C) during acetylation.

C6 Functionalization via Nucleophilic Substitution

The C6 hydroxyl is converted to a leaving group (e.g., triflate or mesylate) using triflic anhydride or methanesulfonyl chloride. Subsequent displacement with 4-iodophenol under basic conditions (K₂CO₃, DMF) introduces the iodophenoxy moiety. However, competing elimination necessitates careful control of base strength and reaction time.

Mitsunobu Reaction for 4-Iodophenoxy Attachment

Coupling Methodology

The Mitsunobu reaction proves superior for forming the C6-O-aryl bond, avoiding harsh conditions that could degrade acetyl groups. A mixture of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF facilitates the coupling between the C6 hydroxyl of the partially protected oxane intermediate and 4-iodophenol. Key parameters include:

  • Molar ratio : 1.2 equivalents of 4-iodophenol to oxane intermediate.
  • Temperature : 0°C to room temperature, preventing exothermic decomposition.
  • Yield : 78–85% after column chromatography.

Competing Side Reactions

Overuse of DIAD promotes overoxidation, while excess PPh₃ leads to phosphine oxide byproducts. Purification via silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the desired product.

Esterification and Acetylation Optimization

Methyl Ester Formation

The C2 carboxylic acid is esterified using trimethylchlorosilane (TMCS) in methanol, a method adapted from p-hydroxyphenylglycine methyl ester synthesis. TMCS acts as a Lewis acid, activating the carbonyl for nucleophilic attack by methanol:

  • Conditions : 0–5°C, 2 equivalents TMCS, 24-hour reaction time.
  • Yield : 87–93% with HPLC purity >98%.

Triacetylation Sequence

Selective acetylation of C3, C4, and C5 hydroxyls is achieved in a one-pot procedure using acetic anhydride (3.5 equivalents) and DMAP (0.1 equivalents) in dichloromethane. The reaction proceeds to completion within 4 hours at 40°C, with no detectable migration of acetyl groups.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.9 Hz, 2H, Ar-H), 6.82 (d, J = 8.9 Hz, 2H, Ar-H), 5.32–5.18 (m, 3H, H-3, H-4, H-5), 4.98 (d, J = 3.5 Hz, 1H, H-1), 3.76 (s, 3H, COOCH₃), 2.10–2.06 (m, 9H, 3×OAc).
  • HRMS : m/z calculated for C₂₈H₃₁INO₁₂ [M+H]⁺: 732.0912; found: 732.0908.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 12.7 minutes.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Mitsunobu Coupling C6-O-aryl formation 85 99 High reagent cost
Nucleophilic Substitution C6 halogenation 65 95 Elimination byproducts
TMCS Esterification C2 methyl ester 93 98.8 Moisture sensitivity

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate and dichloromethane are recovered via distillation, reducing environmental impact.

Catalytic Improvements

Replacing PPh₃ with polymer-supported phosphine (PS-PPh₃) reduces triphenylphosphine oxide waste, enabling catalyst reuse.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

Answer:
The synthesis of this compound involves challenges in stereochemical control, regioselective acetylation, and stability of the iodophenoxy group. Key steps include:

  • Stereochemical Control : Use of chiral auxiliaries or enzymatic catalysis to ensure correct configuration at C2, C3, C4, C5, and C6 positions. For example, highlights the use of trifluoromethanesulfonic anhydride for activating intermediates in stereoselective reactions .
  • Regioselective Acetylation : Sequential protection/deprotection strategies (e.g., benzoyl or acetyl groups) to avoid side reactions. Techniques like TLC monitoring (as in ) ensure reaction progress .
  • Iodophenoxy Stability : Avoid harsh reducing conditions that may cleave the C–I bond. Use inert atmospheres (e.g., nitrogen, as in ) during reactions involving metal catalysts .

Basic: Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

Answer:

  • NMR Spectroscopy : 1D 1H^1H, 13C^13C, and 2D techniques (COSY, HSQC, NOESY) resolve stereochemistry. For instance, used 1H^1H-NMR to confirm coupling constants and NOESY for spatial proximity of substituents .
  • HPLC-MS : High-resolution LC-MS (as in , purity >97%) verifies molecular weight and detects impurities .
  • Polarimetry : Measures optical rotation to confirm enantiomeric excess, critical for chiral centers .

Advanced: How can researchers investigate the hydrolytic stability of the acetyl groups under varying pH conditions?

Answer:

  • Experimental Design :
    • pH-Varied Incubations : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Sample aliquots at timed intervals (0–72 hrs).
    • Analytical Methods :
  • HPLC : Quantify degradation products using reverse-phase columns (C18) and UV detection (e.g., ’s 97.2% purity benchmark) .
  • LC-MS/MS : Identify hydrolyzed fragments (e.g., deacetylated species) via fragmentation patterns.
    • Kinetic Modeling : Fit data to first-order kinetics to calculate half-lives at each pH.
  • Key Considerations :
    • Temperature control to mimic physiological or storage conditions.
    • Use deuterated buffers for in-situ NMR monitoring ( ’s structural analogs used NMR for hydroxyl group tracking) .

Advanced: What strategies are employed to study the compound's potential as a glycosidase inhibitor?

Answer:

  • Structural Basis : The iodophenoxy and acetylated sugar core may mimic natural glycosidase substrates. Computational docking (e.g., AutoDock Vina) can predict binding affinity to enzymes like α-glucosidase (see ’s molecular docking framework) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides).
    • Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Cell-Based Studies :
    • Evaluate cytotoxicity (MTT assay) and cellular uptake (fluorescence tagging) in relevant cell lines.
    • Compare with known inhibitors (e.g., acarbose) for potency benchmarking.
  • Structural Modifications : Synthesize analogs (e.g., deacetylated or halogen-swapped derivatives) to establish structure-activity relationships (SAR) .

Advanced: How can environmental factors (e.g., light, temperature) influence the compound’s stability in long-term storage?

Answer:

  • Stability Studies :
    • Accelerated Degradation : Store samples under stressed conditions (40°C/75% RH, UV light) per ICH guidelines.
    • Analytical Tracking : Use HPLC ( ) and FTIR to detect decomposition (e.g., acetyl group hydrolysis or iodine loss) .
  • Recommendations :
    • Store in amber vials at -20°C under argon to prevent photo-degradation and oxidation.
    • Conduct periodic NMR checks (e.g., 1H^1H-NMR for acetyl proton signals) .

Basic: What purification methods are optimal for isolating this compound after synthesis?

Answer:

  • Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., ’s 2:1 petroleum ether/ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystal formation.
  • HPLC Prep-Scale : Reverse-phase C18 columns for high-purity isolation (>95%, as in ) .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity or metabolic fate?

Answer:

  • DFT Calculations : Predict reaction pathways (e.g., acetyl hydrolysis) using Gaussian software to model transition states .
  • Metabolism Prediction : Tools like SwissADME or GLORYx simulate phase I/II metabolism (e.g., deacetylation or glutathione conjugation) .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins to assess bioavailability .

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